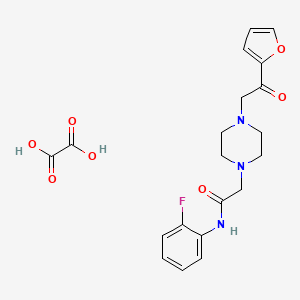

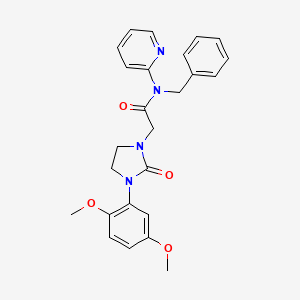

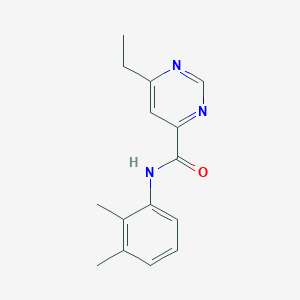

4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Chemical Reactions Analysis

Triazole compounds are known to participate in a variety of chemical reactions. For example, the 1,2,3-triazole ring system can be easily obtained by a widely used copper-catalyzed click reaction of azides with alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its structure. For 1,2,3-triazoles, these properties can vary widely. For example, 4-Methyl-1H-1,2,3-triazole has a molecular formula of C3H5N3 and an average mass of 83.092 Da .科学的研究の応用

Synthesis and Characterization

- Novel Synthesis Methods : Research has developed novel synthesis methods for 1,2,4-triazole derivatives, showcasing their antimicrobial activities. This includes compounds synthesized from ester ethoxycarbonylhydrazones with primary amines and Schiff base derivatives obtained through multistep reactions involving morpholine or methyl piperazine as amine components (Bektaş et al., 2010).

- Structural Analysis : Experimental and theoretical analyses have been conducted on biologically active 1,2,4-triazole derivatives, exploring intermolecular interactions through crystallography and quantum mechanical calculations (Shukla et al., 2014).

Biological Activities

- Antimicrobial and Free Radical Scavenging Activities : A one-pot synthesis approach has been utilized to produce novel 1,2,3-triazole derivatives showing significant in vitro antibacterial and free radical scavenging activities, highlighting their potential in developing new therapeutic agents (Sreerama et al., 2020).

- Corrosion Inhibition : The corrosion inhibition performance of a structurally well-defined 1,2,3-triazole derivative on mild steel in acidic environments has been studied, revealing high efficiency and suggesting potential applications in corrosion prevention (Hrimla et al., 2021).

Environmental and Safety Studies

- Environmental Persistence : Benzotriazoles, including those with structures related to the compound , have been identified as polar and poorly degradable pollutants in water, necessitating studies on their occurrence and removal to address environmental safety concerns (Reemtsma et al., 2010).

作用機序

Target of Action

Triazole compounds, which include 4-(1-methyl-1h-1,2,3-triazole-4-carbonyl)thiomorpholine, are known to interact with a variety of enzymes and receptors in biological systems . These interactions contribute to their diverse biological activities.

Mode of Action

Triazole compounds are known to bind readily in biological systems due to their two carbon and three nitrogen atoms . This allows them to interact with various enzymes and receptors, leading to changes in cellular processes.

Biochemical Pathways

Triazole compounds are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The drug-likeness of similar compounds has been investigated, suggesting that these compounds may have favorable pharmacokinetic properties .

Result of Action

Given the diverse biological activities of triazole compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .

将来の方向性

The future directions in the research and development of triazole compounds are vast, given their wide range of biological activities. They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

特性

IUPAC Name |

(1-methyltriazol-4-yl)-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS/c1-11-6-7(9-10-11)8(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSKKMMXLVTWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2723128.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2723129.png)

![6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2723135.png)

![3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2723136.png)

![7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2723142.png)